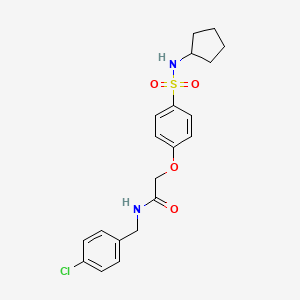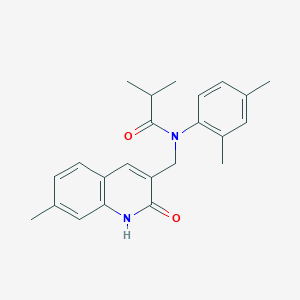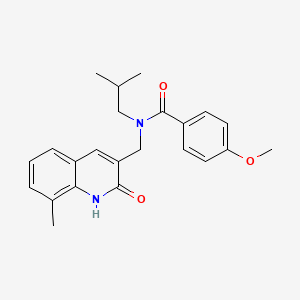
N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as EPOB or EPB, is a synthetic compound that has gained interest among researchers due to its potential applications in the field of medicine. EPOB belongs to the class of oxadiazole derivatives, which have been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification processes.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce oxidative stress and inflammation in various cell types and animal models. It has also been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological activities. However, its limited solubility in water may pose a challenge for certain experimental protocols.
Direcciones Futuras
Future research on N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide could focus on elucidating its precise mechanism of action and identifying its molecular targets. Additionally, studies could investigate the potential applications of this compound in treating other diseases, such as cardiovascular disease and diabetes. Further optimization of the synthesis method could also improve the yield and purity of this compound.
Métodos De Síntesis
The synthesis of N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of phenethylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-phenethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Several studies have investigated the potential applications of this compound in treating various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-17(20-14-13-15-7-3-1-4-8-15)11-12-18-21-19(22-24-18)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAAKNDWTOASQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



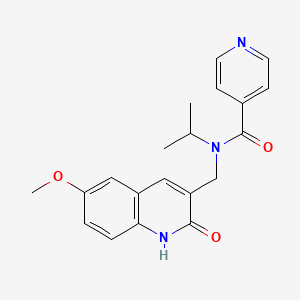
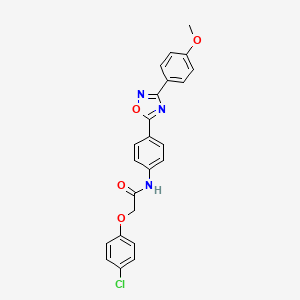
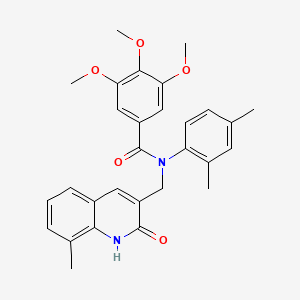


![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)

